An In-depth Technical Guide to 4-Hydroxypicolinaldehyde: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 4-Hydroxypicolinaldehyde: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Hydroxypicolinaldehyde (CAS No: 1060809-85-9), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to deliver a thorough understanding of its core characteristics, a plausible synthetic route, and a detailed breakdown of its analytical characterization.
Introduction and Molecular Overview
4-Hydroxypicolinaldehyde, systematically named 4-hydroxy-pyridine-2-carbaldehyde, is a bifunctional organic molecule incorporating both a hydroxyl group and an aldehyde group on a pyridine ring.[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.
The molecule exists in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine-2-carbaldehyde.[1][2][3] This tautomerism is a critical aspect of its chemistry, influencing its reactivity, physical properties, and spectroscopic behavior. The presence of the electron-withdrawing aldehyde group and the electron-donating hydroxyl group on the pyridine scaffold creates a nuanced electronic environment, ripe for exploration in various chemical transformations.
Physicochemical Properties
A thorough understanding of the physical properties of 4-Hydroxypicolinaldehyde is fundamental for its handling, application in synthesis, and for the interpretation of experimental data. While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties from its structure and data from closely related analogues.
| Property | Value/Information | Source/Justification |
| CAS Number | 1060809-85-9 | [1] |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [4] |
| IUPAC Name | 4-hydroxy-pyridine-2-carbaldehyde | [1] |
| Synonyms | 4-Hydroxypicolinaldehyde, 4-oxo-1H-pyridine-2-carbaldehyde | [1][3] |
| Appearance | Expected to be a solid at room temperature. | Based on related hydroxyaldehydes. |
| Melting Point | Not experimentally determined in available literature. Expected to be significantly higher than non-hydroxylated pyridine aldehydes due to hydrogen bonding. | Inference |
| Boiling Point | Not experimentally determined. Likely to decompose at higher temperatures. | Inference |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Likely to have some solubility in water due to the hydroxyl group and pyridine nitrogen. | General solubility principles for polar organic molecules.[5] |
| pKa | Not experimentally determined. The hydroxyl group is expected to be acidic. | Inference based on the phenolic nature of the hydroxyl group. |
Safety and Handling:
-
Hazard Statements: May be harmful if swallowed and may cause skin and serious eye irritation.[6]
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of 4-Hydroxypicolinaldehyde
While a specific, detailed synthesis of 4-Hydroxypicolinaldehyde is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential approach involves the oxidation of a suitable precursor, such as 4-hydroxy-2-methylpyridine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-Hydroxypicolinaldehyde.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: N-Oxidation of 4-Hydroxy-2-methylpyridine
-
Rationale: The N-oxidation of the pyridine ring activates the methyl group at the 2-position for subsequent oxidation.
-
Procedure:
-
Dissolve 4-hydroxy-2-methylpyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise, maintaining the temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium bisulfite.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxy-2-methylpyridine N-oxide.
-
Step 2: Oxidation to 4-Hydroxypicolinaldehyde
-
Rationale: The activated methyl group of the N-oxide can be oxidized to the aldehyde. This can be a one-pot or a two-step process involving rearrangement followed by oxidation.
-
Procedure:
-
Treat the 4-hydroxy-2-methylpyridine N-oxide with acetic anhydride to facilitate a rearrangement, potentially forming an acetate intermediate.
-
Following the rearrangement, introduce a suitable oxidizing agent. Selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic-type methyl groups to aldehydes.
-
The reaction is typically carried out in a high-boiling solvent like dioxane or toluene under reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic byproducts.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
-
Comprehensive Characterization
The unambiguous identification and confirmation of the structure of 4-Hydroxypicolinaldehyde rely on a combination of modern spectroscopic techniques. Below are the expected characteristics for each method, based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Aldehyde-H | 9.5 - 10.5 | singlet (s) | N/A | Deshielded proton of the aldehyde group. |
| Pyridine-H (at C6) | ~8.2 - 8.5 | doublet (d) | ~5-6 Hz | Coupled to the proton at C5. |
| Pyridine-H (at C5) | ~7.0 - 7.3 | doublet of doublets (dd) | ~5-6 Hz, ~2-3 Hz | Coupled to protons at C6 and C3. |
| Pyridine-H (at C3) | ~6.8 - 7.1 | doublet (d) | ~2-3 Hz | Coupled to the proton at C5. |
| Hydroxyl-H | > 10.0 (broad) | broad singlet (br s) | N/A | Exchangeable proton, chemical shift is concentration and temperature dependent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Aldehyde C=O | 190 - 200 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyridine C4-OH | 160 - 170 | Carbon attached to the hydroxyl group, significantly deshielded. |
| Pyridine C2-CHO | 150 - 160 | Carbon bearing the aldehyde group. |
| Pyridine C6 | 145 - 155 | Deshielded carbon adjacent to the nitrogen. |
| Pyridine C3 | 110 - 120 | Shielded carbon atom. |
| Pyridine C5 | 115 - 125 | Shielded carbon atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3600 (broad) | O-H | Stretching |
| 3000 - 3100 | C-H (aromatic) | Stretching |
| 1680 - 1710 (strong) | C=O (aldehyde) | Stretching |
| 1580 - 1650 | C=C, C=N (pyridine ring) | Stretching |
| 1200 - 1300 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 123, corresponding to the molecular weight of C₆H₅NO₂.
-
Key Fragmentation Peaks:
-
m/z = 122 ([M-H]⁺): Loss of a hydrogen atom.
-
m/z = 95 ([M-CO]⁺): Loss of carbon monoxide from the aldehyde group.
-
m/z = 94 ([M-CHO]⁺): Loss of the formyl radical.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.
Expected UV-Vis Absorption:
-
λ_max: Due to the extended conjugation involving the pyridine ring, the carbonyl group, and the hydroxyl group, 4-Hydroxypicolinaldehyde is expected to exhibit strong absorption in the UV region, likely with a λ_max between 250-350 nm. The exact position will be solvent-dependent. The presence of the hydroxyl group may cause a bathochromic (red) shift compared to unsubstituted picolinaldehyde.[8][9][10]
Experimental Workflows
The following diagrams illustrate the general workflows for the characterization of synthesized 4-Hydroxypicolinaldehyde.
Caption: General workflow for the synthesis and characterization of 4-Hydroxypicolinaldehyde.
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
4-Hydroxypicolinaldehyde is a versatile heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and a comprehensive guide to its characterization using modern spectroscopic techniques. While some experimental data remains to be fully elucidated in the public domain, the information and predictive analyses presented herein offer a solid foundation for researchers and developers working with this intriguing molecule. The self-validating nature of the combined spectroscopic analyses ensures a high degree of confidence in the structural assignment of synthesized 4-Hydroxypicolinaldehyde.
References
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Alfa Chemistry. 4-Hydroxypicolinaldehyde. [Link]
-
PubChem. 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde. [Link]
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PubChem. 4-Hydroxynicotinaldehyde. [Link]
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Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. [Link]
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eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]
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Khan Academy. UV/Vis spectroscopy. [Link]
- Chempendix. Solubility Rules.
-
PubChem. 3-Hydroxypicolinaldehyde. [Link]
-
PubChem. 4-Pyridinecarboxaldehyde. [Link]
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